Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione
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Overview
Description
Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione typically involves the cyclization of appropriate precursors. One common method is the reaction of N-alkylpyrrole with hydrazine hydrate, followed by further modifications . Another approach involves the use of multicomponent reactions (MCRs), such as the Ugi-azide 4CR process, which provides a one-pot synthesis route .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolo[1,2-a]pyrazine scaffold .
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione can be compared with other similar compounds, such as:
Pyrrolo[2,3-b]pyrazine: Exhibits different biological activities, particularly in kinase inhibition.
Imidazo[1,2-a]pyrazine: Known for its antiplasmodial and anticancer activities.
Pyrrolo[1,2-a]pyrimidine: Used in the development of drugs for various diseases.
Uniqueness: this compound stands out due to its unique structural features and the diverse range of reactions it can undergo, making it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
755730-80-4 |
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Molecular Formula |
C7H4N2O3 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
pyrrolo[1,2-a]pyrazine-1,3,4-trione |
InChI |
InChI=1S/C7H4N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h1-3H,(H,8,10,11) |
InChI Key |
ARMYFSLVOPDWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=O)C2=O |
Origin of Product |
United States |
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